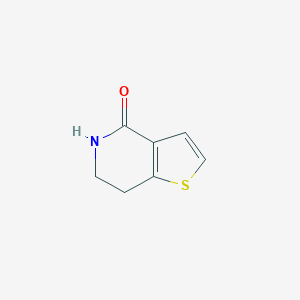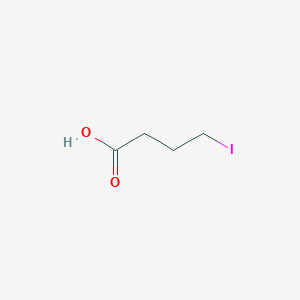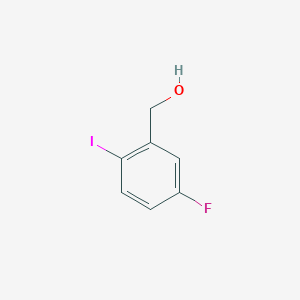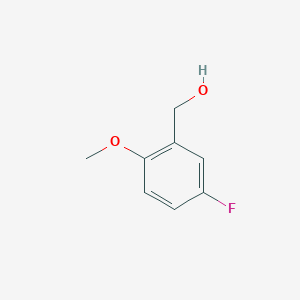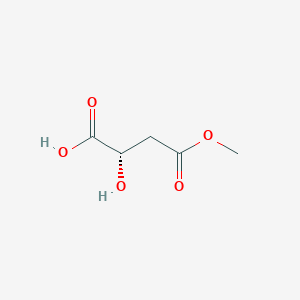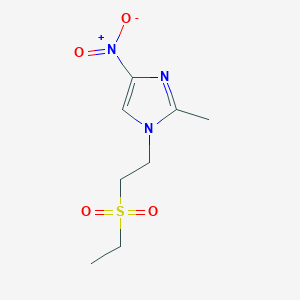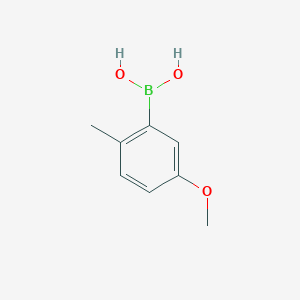![molecular formula C13H6ClNO5 B151871 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride CAS No. 126590-72-5](/img/structure/B151871.png)
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and its ability to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation. It has also been shown to induce cell death in cancer cells by targeting specific signaling pathways that are essential for cell survival.
Efectos Bioquímicos Y Fisiológicos
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride in lab experiments include its unique chemical structure, which allows for the exploration of various biological activities. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, which may lead to the identification of new molecular targets for drug development. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be essential for its use in clinical settings.
In conclusion, 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride is a unique chemical compound that has shown great potential for various scientific research applications. Its synthesis method is reliable and efficient, and it exhibits a range of biological activities that make it a promising lead compound for drug development. Further research is needed to explore its full potential and to determine its safety and toxicity, which will be essential for its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride involves the reaction of 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. This reaction leads to the formation of the desired product, 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride. This synthesis method is reliable and efficient, and it has been widely used in the preparation of this compound for various research purposes.
Aplicaciones Científicas De Investigación
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Propiedades
Número CAS |
126590-72-5 |
|---|---|
Nombre del producto |
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride |
Fórmula molecular |
C13H6ClNO5 |
Peso molecular |
291.64 g/mol |
Nombre IUPAC |
2-furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C13H6ClNO5/c14-12(16)11-4-15-13(20-11)10-2-6-1-8-9(18-5-17-8)3-7(6)19-10/h1-4H,5H2 |
Clave InChI |
NFWMHESKKCXUTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



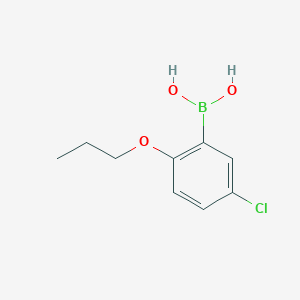
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
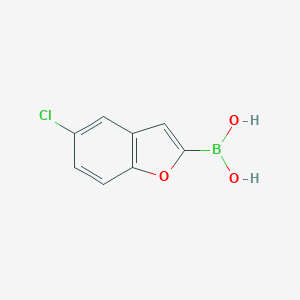
![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
